

# TMP195 effect on gene expression and transcription

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TMP195    |           |
| Cat. No.:            | B15587253 | Get Quote |

An In-depth Technical Guide on the Core Effects of **TMP195** on Gene Expression and Transcription

Authored for Researchers, Scientists, and Drug Development Professionals

#### Introduction

**TMP195** is a highly selective, first-in-class inhibitor of class IIa histone deacetylases (HDACs), which include HDAC4, -5, -7, and -9.[1][2][3][4] Unlike other HDAC classes, class IIa HDACs possess minimal catalytic activity for deacetylating acetylated lysines.[5] Instead, they function primarily as transcriptional repressors by binding to acetylated lysines on histones and other proteins, thereby recruiting other effector proteins to chromatin.[4][5] The activity of class IIa HDACs is tightly regulated by signal-dependent phosphorylation, which controls their translocation between the cytoplasm and the nucleus.[5] By occupying the acetyl-lysine binding site within the catalytic domain of class IIa HDACs, **TMP195** disrupts their repressive functions, leading to the re-expression of silenced genes and profound effects on cellular differentiation and function, particularly within the immune system and other tissues.[1][4] This guide provides a detailed overview of the molecular mechanisms, signaling pathways, and transcriptional changes induced by **TMP195** across various biological contexts, supported by quantitative data and detailed experimental protocols.

## Chapter 1: Immunomodulatory Effects in the Tumor Microenvironment



**TMP195** has been shown to exert significant anti-tumor effects not by directly targeting cancer cells, but by reprogramming the tumor microenvironment, specifically by modulating macrophage polarization.[1][4]

### **Core Mechanism: Macrophage Reprogramming**

In the context of breast and colorectal cancer, **TMP195** drives the differentiation of tumorassociated macrophages (TAMs) from a pro-tumoral, M2-like phenotype towards a tumoricidal, M1-like phenotype.[1][4] This shift is characterized by an increased recruitment of monocytes to the tumor, which then differentiate into highly phagocytic and immunostimulatory macrophages. [4] These reprogrammed macrophages release a barrage of pro-inflammatory cytokines that create an anti-tumor milieu and enhance the efficacy of other immunotherapies like PD-1 blockade.[1]

### **Signaling Pathways**

**TMP195**-induced M1 macrophage polarization is mediated through the activation of key proinflammatory signaling pathways. In bone marrow-derived macrophages (BMDMs), **TMP195** treatment leads to the increased phosphorylation of critical components of the MAPK and NF-κB pathways, including p38 MAPK, JNK, and the p65 subunit of NF-κB.[1] This activation is central to the subsequent upregulation of M1-associated genes.

TMP195 promotes M1 macrophage polarization via MAPK and NF-kB pathways.[1]

### Data Presentation: Gene & Protein Expression Changes

The following table summarizes the quantitative changes in M1 macrophage-associated inflammatory cytokines and markers following **TMP195** treatment.



| Gene/Protei<br>n | Cell/Tissue<br>Type               | Treatment<br>Conditions          | Fold<br>Change <i>l</i><br>Effect       | P-value | Reference |
|------------------|-----------------------------------|----------------------------------|-----------------------------------------|---------|-----------|
| IL-12 mRNA       | BMDMs                             | LPS + 20μM<br>TMP195 (4h)        | Significant<br>Increase vs<br>LPS alone | <0.05   | [1]       |
| TNFα mRNA        | BMDMs                             | LPS + 20μM<br>TMP195 (4h)        | Significant<br>Increase vs<br>LPS alone | <0.05   | [1]       |
| iNOS mRNA        | BMDMs                             | LPS + 20μM<br>TMP195 (4h)        | Significant<br>Increase vs<br>LPS alone | <0.05   | [1]       |
| IL-6 Protein     | BMDMs                             | 20μM<br>TMP195 (8h)              | ~2500 pg/mL<br>vs ~1500<br>pg/mL (LPS)  | <0.01   | [1]       |
| IL-12 Protein    | BMDMs                             | 20μM<br>TMP195 (8h)              | ~1000 pg/mL<br>vs ~600<br>pg/mL (LPS)   | <0.01   | [1]       |
| TNFα Protein     | BMDMs                             | 20μM<br>TMP195 (8h)              | ~4000 pg/mL<br>vs ~2500<br>pg/mL (LPS)  | <0.01   | [1]       |
| IL-1β Protein    | Mouse<br>Serum (CAC<br>Model)     | 50 mg/kg<br>TMP195 (28<br>days)  | Significant<br>Increase vs<br>Control   | <0.05   | [1]       |
| IL-12 Protein    | Mouse<br>Serum<br>(MC38<br>Model) | 50 mg/kg<br>TMP195 (~20<br>days) | Significant<br>Increase vs<br>Control   | <0.01   | [1]       |
| TNFα Protein     | Mouse<br>Serum<br>(MC38<br>Model) | 50 mg/kg<br>TMP195 (~20<br>days) | Significant<br>Increase vs<br>Control   | <0.05   | [1]       |







### **Experimental Protocols**

This protocol outlines the induction of CAC in mice to study the therapeutic effects of **TMP195**. [1]

- Animal Model: 6-8 week old male C57BL/6 mice.[1]
- Induction:
  - Day 0: Administer a single intraperitoneal (i.p.) injection of azoxymethane (AOM) at 10 mg/kg.[1]
  - Day 7: Replace drinking water with 2% (w/v) dextran sodium sulfate (DSS) for 7 days.[1]
  - Day 14: Return to normal drinking water for 14 days.
  - Repeat the DSS/water cycle two more times.[1]
- Treatment:
  - From day 85 to day 113, administer daily i.p. injections of TMP195 (50 mg/kg, dissolved in DMSO) or vehicle control.[1]
- Analysis:
  - On day 113, sacrifice mice and collect colon tissue and peripheral blood for analysis (e.g., tumor count, histology, cytokine measurement).[1]





Click to download full resolution via product page

Workflow for the Colitis-Associated Cancer (CAC) mouse model.[1]

This protocol is used to measure the mRNA expression of target genes.[1]

- RNA Extraction: Extract total RNA from cells or tissues using RNAiso Plus reagent according to the manufacturer's instructions.[1]
- cDNA Synthesis: Reverse-transcribe the extracted RNA into cDNA using a suitable kit (e.g., HiScript II 1st Strand cDNA Synthesis Kit).[1]
- PCR Amplification: Perform quantitative PCR using a SYBR Green-based mixture (e.g., MagicSYBR Mixture) and gene-specific primers.[1]
- Data Analysis: Standardize target gene expression to a housekeeping gene, such as β-actin, to determine relative expression levels.[1]

## Chapter 2: Renoprotective Effects in Acute Kidney Injury

**TMP195** demonstrates a protective role in a murine model of sepsis-associated acute kidney injury (SA-AKI) by inhibiting inflammation and apoptosis in renal tubular cells.[2]

### Core Mechanism: Anti-Apoptosis and Anti-Inflammation

In a lipopolysaccharide (LPS)-induced model of AKI, **TMP195** administration significantly reduces renal damage.[2] The mechanism involves the suppression of apoptosis in renal tubular cells and a marked reduction in the infiltration of inflammatory cells. **TMP195** treatment



reverses the LPS-induced increase in the pro-apoptotic protein BAX and cleaved caspase-3, while preserving the levels of the anti-apoptotic protein Bcl-2.[2]

### **Signaling Pathways**

The renoprotective effect of **TMP195** is linked to its ability to modulate the expression of key proteins involved in apoptosis and inflammation. By inhibiting class IIa HDACs (specifically HDAC4, which is upregulated by LPS in the kidney), **TMP195** prevents the downstream cascade leading to cell death and suppresses the expression of multiple pro-inflammatory cytokines and chemokines.[2]



Click to download full resolution via product page

**TMP195** mitigates acute kidney injury by inhibiting apoptosis and inflammation.[2]

### **Data Presentation: Gene Expression Changes**

The following table summarizes the effect of **TMP195** on the expression of pro-inflammatory and injury-related genes in the kidney following LPS challenge.



| Gene/Marke<br>r | Tissue Type     | Treatment<br>Conditions        | Effect of<br>TMP195                       | P-value | Reference |
|-----------------|-----------------|--------------------------------|-------------------------------------------|---------|-----------|
| ICAM-1          | Mouse<br>Kidney | 50 mg/kg<br>TMP195 post<br>LPS | Suppressed<br>LPS-induced<br>upregulation | <0.001  | [2]       |
| MCP-1           | Mouse<br>Kidney | 50 mg/kg<br>TMP195 post<br>LPS | Suppressed<br>LPS-induced<br>upregulation | <0.001  | [2]       |
| TNF-α           | Mouse<br>Kidney | 50 mg/kg<br>TMP195 post<br>LPS | Suppressed<br>LPS-induced<br>upregulation | <0.001  | [2]       |
| IL-1β           | Mouse<br>Kidney | 50 mg/kg<br>TMP195 post<br>LPS | Suppressed<br>LPS-induced<br>upregulation | <0.001  | [2]       |
| HDAC4           | Mouse<br>Kidney | 50 mg/kg<br>TMP195 post<br>LPS | Reduced<br>LPS-induced<br>upregulation    | <0.05   | [2]       |
| NGAL            | Mouse<br>Kidney | 50 mg/kg<br>TMP195 post<br>LPS | Reduced<br>LPS-induced<br>expression      | <0.01   | [2]       |
| KIM-1           | Mouse<br>Kidney | 50 mg/kg<br>TMP195 post<br>LPS | Reduced<br>LPS-induced<br>expression      | <0.01   | [2]       |

### **Experimental Protocols**

This protocol details the induction of septic AKI in mice to evaluate the renoprotective effects of **TMP195**.[2]

- Animal Model: Male C57/black mice (20-25g).[2]
- Induction: Administer a single i.p. injection of LPS (20 mg/kg, dissolved in 0.9% normal saline).[2]



- Treatment: Immediately following the LPS injection, administer a single i.p. injection of TMP195 (50 mg/kg, dissolved in 10% DMSO and 90% corn oil) or vehicle control.[2]
- Analysis: Euthanize mice 24 hours after treatment. Collect kidneys and blood for subsequent analysis, including measurement of blood urea nitrogen (BUN), serum creatinine, histology, and immunoblotting.[2]



Click to download full resolution via product page

Workflow for the LPS-induced acute kidney injury mouse model.[2]

## Chapter 3: Role in Bone Regeneration and Fracture Healing

**TMP195** influences the cellular processes of bone repair by promoting the differentiation of bone-forming osteoblasts while simultaneously inhibiting the differentiation of bone-resorbing osteoclasts.[6]

### **Core Mechanism: Regulation of Cell Differentiation**

The therapeutic effect of **TMP195** in fracture healing stems from its dual action on bone marrow stromal cells (BMSCs) and bone marrow mononuclear macrophages (BMMs). It enhances the differentiation of BMSCs into osteoblasts and downregulates the expression of genes associated with osteoclast formation and function from BMMs.[6] This coordinated regulation shifts the balance towards bone formation, accelerating fracture repair.

### **Signaling Pathways**

The underlying mechanism involves the inhibition of HDAC4's nuclear translocation. In the cytoplasm, HDAC4 is inhibited by **TMP195**, preventing it from moving into the nucleus where it would normally repress the transcription of Nuclear factor erythroid 2-related factor 2 (NRF2).



With HDAC4 sequestered in the cytoplasm, NRF2 expression increases in the nucleus, leading to the activation of its downstream target, Heme Oxygenase-1 (HO-1). The NRF2/HO-1 signaling pathway is a key regulator of cellular redox homeostasis and plays a crucial role in promoting osteoblast differentiation.[6]



Click to download full resolution via product page

TMP195 activates NRF2/HO-1 signaling by inhibiting HDAC4 nuclear translocation.[6]





### **Data Presentation: Gene Expression Changes**

The following table summarizes the quantitative changes in osteoblast and osteoclast-related gene expression following treatment with **TMP195**.

| Gene    | Cell Type | Treatment<br>Conditions           | Fold Change (mPPTMP19 5 vs Control)     | P-value | Reference |
|---------|-----------|-----------------------------------|-----------------------------------------|---------|-----------|
| RUNX2   | BMSCs     | 20 μg/mL<br>(Osteogenic<br>Media) | ~1.7-fold<br>higher than<br>free TMP195 | <0.05   | [6]       |
| ALP     | BMSCs     | 20 μg/mL<br>(Osteogenic<br>Media) | Upregulated vs Control                  | <0.05   | [6]       |
| Osterix | BMSCs     | 20 μg/mL<br>(Osteogenic<br>Media) | ~1.5-fold<br>higher than<br>free TMP195 | <0.05   | [6]       |
| Col1α1  | BMSCs     | 20 μg/mL<br>(Osteogenic<br>Media) | ~1.3-fold<br>higher than<br>free TMP195 | <0.05   | [6]       |
| NFATc1  | BMMs      | RANKL + 20<br>μg/mL               | Downregulate<br>d vs RANKL<br>alone     | <0.05   | [6]       |
| c-Fos   | BMMs      | RANKL + 20<br>μg/mL               | Downregulate<br>d vs RANKL<br>alone     | <0.05   | [6]       |
| CTSK    | BMMs      | RANKL + 20<br>μg/mL               | Downregulate<br>d vs RANKL<br>alone     | <0.05   | [6]       |



Note: Data for mPP**TMP195**, a nanoparticle formulation of **TMP195**, showed enhanced effects compared to free **TMP195**.[6]

### **Experimental Protocols**

This protocol describes the in vitro differentiation of BMSCs into osteoblasts.[6]

- Isolation: Isolate BMSCs from the femoral head by flushing the bone marrow cavity with α-MEM medium.[6]
- Culture: Culture the cell suspension at 37°C in 5% CO2. After initial plating, non-adherent cells are removed, and adherent BMSCs are expanded.
- Induction: Seed BMSCs into 24-well plates. Replace the standard medium with an osteogenic induction medium.
- Treatment: Add TMP195 (e.g., 20 µg/mL) or vehicle control to the induction medium. Change the medium every 48 hours.[6]
- Analysis: After 7 days, perform alkaline phosphatase (ALP) staining. After 21 days, perform
   Alizarin Red (AR) staining to assess calcium deposition and mineralization.

This protocol is used to detect and quantify protein expression.[6]

- Protein Extraction: Lyse cells in RIPA buffer to extract total protein.
- Quantification: Determine protein concentration using a BCA assay.
- Electrophoresis: Separate protein lysates (e.g., 20-30 μg) on an SDS-PAGE gel.
- Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., RUNX2, Osterix, HDAC4, NRF2) overnight at 4°C.



- Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

### Conclusion

TMP195 is a powerful modulator of gene expression and transcription with a distinct mechanism of action centered on the inhibition of class IIa HDACs. Its effects are not cytotoxic but rather cytomodulatory, leading to the reprogramming of cellular phenotypes in a therapeutically beneficial manner. By influencing key signaling pathways such as MAPK/NF-κB in macrophages, mitigating apoptosis in renal cells, and activating the NRF2/HO-1 axis in bone marrow stromal cells, TMP195 demonstrates significant potential across diverse therapeutic areas including oncology, nephrology, and regenerative medicine. The data and protocols presented in this guide underscore the importance of targeting specific epigenetic regulators to achieve precise control over gene expression programs in disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. TMP195 Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization PMC [pmc.ncbi.nlm.nih.gov]
- 2. Class IIa HDAC inhibitor TMP195 alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective class IIa HDAC inhibitors: myth or reality PMC [pmc.ncbi.nlm.nih.gov]
- 6. mPPTMP195 nanoparticles enhance fracture recovery through HDAC4 nuclear translocation inhibition PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [TMP195 effect on gene expression and transcription]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587253#tmp195-effect-on-gene-expression-and-transcription]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com